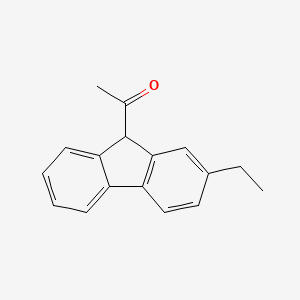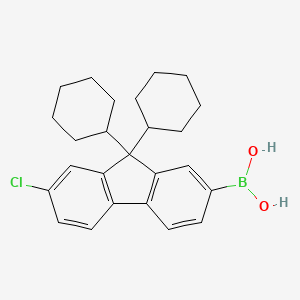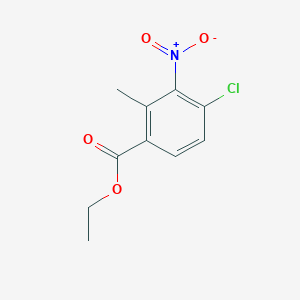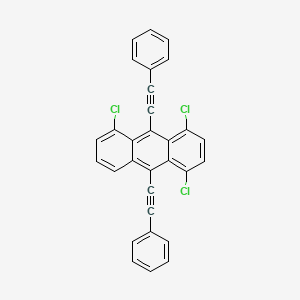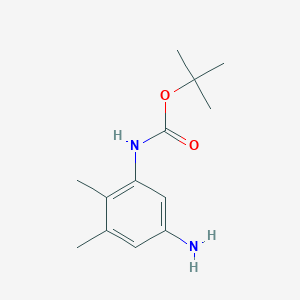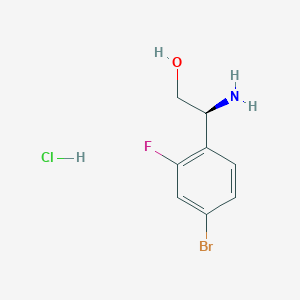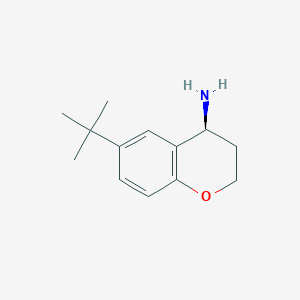![molecular formula C23H14N4 B13148852 Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- CAS No. 59223-16-4](/img/structure/B13148852.png)
Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile is an organic compound with the molecular formula C23H14N4. It is a member of the aryl class of compounds and is known for its unique chemical properties and applications in various fields of scientific research .
Méthodes De Préparation
The synthesis of 2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 4-(diphenylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Applications De Recherche Scientifique
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a fluorescent probe.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. It is known to exhibit aggregation-induced emission (AIE) properties, making it useful in fluorescence imaging and photodynamic therapy. The compound generates reactive oxygen species (ROS) under light irradiation, which can induce cell death in targeted cells .
Comparaison Avec Des Composés Similaires
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile can be compared with similar compounds such as:
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
- 4,4’-(2,2-bis(4-(diphenylamino)phenyl)ethene-1,1-diyl)dibenzoic acid
- (2-(4-vinylphenyl)ethene-1,1,2-triyl)tribenzene
These compounds share structural similarities but differ in their specific chemical properties and applications .
Propriétés
Numéro CAS |
59223-16-4 |
|---|---|
Formule moléculaire |
C23H14N4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-[4-(N-phenylanilino)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H14N4/c24-15-19(16-25)23(17-26)18-11-13-22(14-12-18)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H |
Clé InChI |
VCKIILLTWPMHNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

